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Compound of Interest

Compound Name: 2-chloro-3-phenyl-DL-alanine

CAS No.: 14091-11-3

Cat. No.: B556781

Get Quote

Technical Guide for Drug Development & Synthetic Applications

Executive Summary & Structural Definition
The compound queried as 2-chloro-3-phenyl-DL-alanine is technically identified as 2-chloro-

3-phenylpropanoic acid. In medicinal chemistry, it serves as a crucial bio-isostere of

phenylalanine where the

-amino group is replaced by a chlorine atom.

This modification fundamentally alters the electronic and steric profile of the molecule while

retaining the lipophilic benzyl side chain, making it a potent scaffold for enzyme inhibition—

most notably against Phenylalanine Ammonia Lyase (PAL).

Stereochemical Nomenclature (CIP Rules)
The "DL" designation indicates a racemic mixture (50:50) of enantiomers. For high-precision

applications (e.g., enzyme kinetics or active pharmaceutical ingredients), the racemate must be

resolved or synthesized enantioselectively.
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Chiral Center: C2 (

-carbon).

Substituents (Priority):

(1) >

(2) >

(3) >

(4).

Configuration:

S-Enantiomer: Corresponds spatially to naturally occurring L-Phenylalanine.

R-Enantiomer: Corresponds to D-Phenylalanine.

Synthetic Pathways and Stereocontrol[1]
The synthesis of this molecule presents a classic stereochemical duality: Retention vs.

Inversion. Understanding the mechanism is critical when moving from the "DL" racemate to

specific enantiomers.

Route A: Racemic Synthesis (The "DL" Origin)
The racemic mixture is typically generated via the chlorination of cinnamic acid derivatives or

malonic ester synthesis.

Method: Hydrochlorination of cinnamic acid often yields mixed regioselectivity. A more

reliable route involves the

-chlorination of hydrocinnamic acid (3-phenylpropanoic acid) using

and

-chlorosuccinimide (NCS).

Outcome: A 50:50 mixture of (R) and (S) enantiomers.
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Route B: Chiral Pool Synthesis (Diazotization)
To access the biologically relevant (S)-2-chloro-3-phenylpropanoic acid from L-Phenylalanine,

one typically employs diazotization.

Critical Mechanistic Insight: Unlike standard

reactions that proceed with inversion, the diazotization of

-amino acids often proceeds with retention of configuration.

Mechanism: The reaction passes through an unstable

-lactone intermediate formed by the neighboring group participation of the carboxylate.

Step 1 (Inversion): Intramolecular attack of the carboxylate oxygen on the diazonium

carbon forms the

-lactone.

Step 2 (Inversion): Chloride ion attacks the lactone ring.

Net Result: Double Inversion = Retention.

Visualization: Stereochemical Retention Mechanism
The following diagram illustrates the double-inversion pathway that preserves the (S)-

configuration.
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Figure 1: The double-inversion mechanism typically observed during the diazotization of alpha-

amino acids, leading to net retention of stereochemistry.

Resolution Methodologies for the DL-Racemate
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If the starting material is the DL-racemate (as implied by the topic), separating the enantiomers

is a requisite step for biological validation.

Experimental Workflow for Resolution
The most robust method for resolving

-halo acids involves Enzymatic Kinetic Resolution or Chiral HPLC.

Method Protocol Summary Selectivity (E-value)

Enzymatic Resolution

Esterification using Candida

antarctica Lipase B (CAL-B) in

organic solvent. The enzyme

preferentially esterifies the (S)-

acid.

High (>100)

Chiral HPLC

Stationary Phase:

Polysaccharide-based (e.g.,

Chiralpak AD-H or OD-H).

Mobile Phase: Hexane/IPA +

0.1% TFA.

Baseline Separation

Diastereomeric Salt

Crystallization with chiral

amines (e.g.,

-methylbenzylamine).

Moderate (Requires multiple

recrystallizations)

Analytical Validation
To confirm the stereochemical purity of the isolated fraction, compare the optical rotation

against literature standards.

(S)-2-chloro-3-phenylpropanoic acid:

(c=1, Ethanol).

(R)-2-chloro-3-phenylpropanoic acid:

(c=1, Ethanol).
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Biological Application: PAL Inhibition[2][3][4][5][6]
The primary utility of 2-chloro-3-phenylpropanoic acid lies in its ability to inhibit Phenylalanine

Ammonia Lyase (PAL), the gateway enzyme of the phenylpropanoid pathway in plants and

fungi.

Mechanism of Action
PAL catalyzes the non-oxidative deamination of L-Phenylalanine to trans-cinnamic acid.[1] The

reaction proceeds via a transition state involving a prosthetic group (MIO).

Stereospecificity: The enzyme is highly stereoselective for L-Phenylalanine. Consequently,

the (S)-chloro analog acts as a competitive inhibitor by mimicking the substrate's geometry.

[1]

Binding Affinity: The chlorine atom is electron-withdrawing but sterically larger than the amino

group. It occupies the active site but cannot undergo the elimination reaction efficiently,

effectively "locking" the enzyme.
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Figure 2: Competitive inhibition logic. The (S)-chloro analog binds to the PAL active site,

mimicking L-Phe, but prevents the catalytic turnover.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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